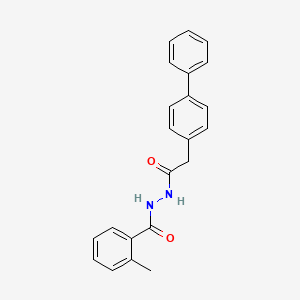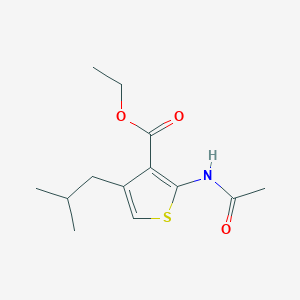
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide, also known as BPH-715, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of California, San Francisco. Since then, BPH-715 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Wirkmechanismus
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide is a small molecule inhibitor that targets specific signaling pathways in cells. The exact mechanism of action of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide is not fully understood, but it is known to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). By inhibiting the activity of these enzymes, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide can modulate various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to have various biochemical and physiological effects on cells. In cancer cells, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative diseases, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high purity and high yields, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide also has some limitations, including its relatively low potency compared to other small molecule inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for N'-(4-biphenylylacetyl)-2-methylbenzohydrazide research. One direction is to further optimize the synthesis of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide to improve its potency and solubility. Another direction is to investigate the potential therapeutic applications of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide in other diseases, including infectious diseases and metabolic disorders. Additionally, future research could focus on identifying the specific signaling pathways and cellular processes that are targeted by N'-(4-biphenylylacetyl)-2-methylbenzohydrazide, and developing more selective inhibitors that target these pathways. Finally, future research could investigate the potential combination of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide with other small molecule inhibitors or standard therapies to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with p-bromobenzophenone in the presence of a base to form the intermediate product. This intermediate product is then reacted with an arylboronic acid in the presence of a palladium catalyst to form the final product, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide. The synthesis of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(26)24-23-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJOAMLJYAJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)



![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)

